2,4-Dihydroxy-3,6-dimethylbenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl Orsellinic Acid can be synthesized through several methods:
Oxidation of Orsellaldehyde: This method involves the oxidation of orsellaldehyde to produce 3-Methyl Orsellinic Acid.
Michael Adduct Formation: Another synthetic route involves the formation of a Michael adduct, followed by subsequent reactions to yield the desired compound.
Hydrolysis of Everninic Acid or Ramalic Acid: Boiling these acids with barium hydroxide can also produce 3-Methyl Orsellinic Acid.
Industrial Production Methods:
Chemical Reactions Analysis
3-Methyl Orsellinic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups in 3-Methyl Orsellinic Acid can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-Methyl Orsellinic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl Orsellinic Acid involves its interaction with specific molecular targets and pathways:
Polyketide Pathway: The compound is biosynthesized via the polyketide pathway, involving enzymes such as polyketide synthases.
Antibacterial and Antifungal Activity: It exerts its effects by disrupting the cell walls of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
3-Methyl Orsellinic Acid is similar to other dihydroxybenzoic acids, such as:
Orsellinic Acid: The parent compound, differing only by the presence of a methyl group at the third position.
Everninic Acid: Another related compound that can be hydrolyzed to produce 3-Methyl Orsellinic Acid.
Ramalic Acid: Similar in structure and also a precursor for the synthesis of 3-Methyl Orsellinic Acid.
Uniqueness: The uniqueness of 3-Methyl Orsellinic Acid lies in its specific methyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs.
Biological Activity
2,4-Dihydroxy-3,6-dimethylbenzoic acid (often referred to as DMBA) is a phenolic compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activities of DMBA, including its anti-inflammatory, antioxidant, diuretic, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by:
- Two hydroxyl groups at positions 2 and 4.
- Methyl groups at positions 3 and 6.
This structure contributes to its reactivity and interaction with biological systems.
1. Anti-inflammatory Activity
DMBA has been studied for its anti-inflammatory properties. In a study involving extracts from Brassica species, DMBA exhibited significant inhibition of lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. The inhibition percentage was reported to be around 15-19% at certain concentrations, indicating moderate anti-inflammatory activity .
2. Antioxidant Activity
The antioxidant capacity of DMBA has been evaluated using various assays, including DPPH radical scavenging tests. The results indicated that DMBA possesses notable antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid. For instance, methanolic extracts containing DMBA showed an IC50 of approximately 12.9 μg/mL .
3. Diuretic Activity
Research on the diuretic effects of DMBA derivatives demonstrated promising results. In vitro studies using Madin-Darby canine kidney (MDCK) cells indicated that DMBA and its derivatives significantly inhibited sodium transport in renal tubules. The inhibition rates for some derivatives reached up to 47%, suggesting their potential as diuretic agents .
Compound | Inhibition Rate (%) |
---|---|
DMBA | 33.51 |
Derivative 6c | 47.18 |
Hydrochlorothiazide (Control) | 45.00 |
4. Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines revealed that DMBA exhibits selective cytotoxic effects. For instance, in studies involving Caco-2 and HCT-116 cell lines, DMBA showed significant inhibition of cell proliferation with IC50 values around 54% at specific concentrations .
Study on Diuretic Effects
A recent study focused on the diuretic activity of DMBA derivatives highlighted the structure-activity relationship (SAR). It was found that modifications at the R1 and R2 positions significantly influenced the diuretic efficacy of these compounds. The introduction of ethyl or propyl groups enhanced their activity against Na+ transport in renal tubules .
Cytotoxicity Assessment
In another investigation assessing the cytotoxic effects of DMBA on cancer cells, it was observed that the compound induced apoptosis in a dose-dependent manner. The study reported a significant reduction in cell viability in treated groups compared to controls, with detailed analysis showing morphological changes consistent with apoptotic processes .
Properties
IUPAC Name |
2,4-dihydroxy-3,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLJRRECIZZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352972 | |
Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-46-4 | |
Record name | 3-Methylorsellinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4707-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4707-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of 2,4-Dihydroxy-3,6-dimethylbenzoic acid and how is it produced?
A1: this compound, also known as 3-methylorsellinic acid, has been isolated from the fungus Aspergillus terreus. Research suggests that this compound is biosynthesized within the fungus, with formate playing a crucial role in providing the methyl group at the C-3 position of the molecule.
Q2: Does this compound exhibit any biological activity?
A2: Yes, this compound has been identified as one of the compounds contributing to the antibacterial activity of metabolites extracted from the fungus Cephalosporium sp. AL031. It demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Q3: Has this compound been found in other natural sources besides fungi?
A3: While the provided research focuses on fungal sources, this compound was also identified as one of the volatile flavoring compounds present in fresh Iris rhizomes treated with biological technology. This suggests that its presence might extend beyond fungi and could be investigated in other plant species as well.
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